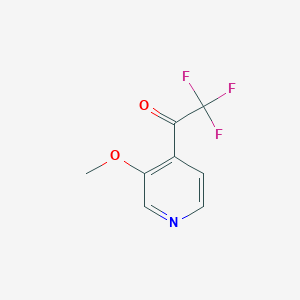

2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone

Description

2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone is a fluorinated ketone derivative featuring a pyridine ring substituted with a methoxy group at the 3-position and a trifluoroacetyl group at the 4-position. Its molecular formula is C₉H₆F₃NO₂ (calculated molecular weight: 209.14 g/mol). The compound’s structure combines a trifluoromethyl ketone moiety with a methoxy-substituted pyridine, which may enhance its electronic properties and metabolic stability, making it relevant in pharmaceutical and materials science research.

Properties

CAS No. |

1060801-80-0 |

|---|---|

Molecular Formula |

C8H6F3NO2 |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(3-methoxypyridin-4-yl)ethanone |

InChI |

InChI=1S/C8H6F3NO2/c1-14-6-4-12-3-2-5(6)7(13)8(9,10)11/h2-4H,1H3 |

InChI Key |

TZNBLUUNLUAQBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone typically involves the reaction of 3-methoxypyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The trifluoromethyl group in 2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone enhances its chemical reactivity and biological properties. Research indicates that this compound can interact with various molecular targets, including enzymes and receptors, which may lead to pharmacological applications. The enhanced binding affinity due to the trifluoromethyl group allows for potential modulation of biological pathways, making it a subject of interest in drug discovery.

Case Study: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as chemotherapeutic agents .

Agrochemical Applications

Pesticide Development

The compound serves as an important intermediate in the synthesis of biologically active pesticides. For instance, research has shown that derivatives of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone can be utilized in the development of isoxazoline-substituted benzamides which exhibit pesticidal activity . This highlights its role in agricultural chemistry as a scaffold for designing new agrochemicals.

Material Science

Synthesis of Functional Materials

The unique chemical structure of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone allows it to be used as a building block for synthesizing functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and material science. Research has demonstrated its utility in creating advanced materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxypyridinyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Pyridine vs. Triazole Derivatives

- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a) Structure: Replaces the pyridine ring with a 1,2,3-triazole ring substituted at the 5-position with phenyl. Molecular Formula: C₁₀H₆F₃N₃O. Properties: Melting point = 105–108 °C, yield = 80%, E-factor = 13.6 (indicates moderate synthetic efficiency) .

- 2,2,2-Trifluoro-1-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)ethanone (2b) Structure: Similar to 2a but with a 4-methoxyphenyl substituent on the triazole. Molecular Formula: C₁₁H₈F₃N₃O₂. Properties: Melting point = 100–102 °C, yield = 85% . Comparison: The methoxy group improves solubility relative to 2a, analogous to the target compound’s 3-methoxy group.

Pyridine Ring Substituent Variations

- 2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanone Structure: Pyridine ring substituted with fluorine at the 2-position instead of methoxy. Molecular Formula: C₇H₃F₄NO. Properties: Molecular weight = 193.1 g/mol . Significance: Fluorine’s electronegativity increases the compound’s polarity compared to the methoxy-substituted target compound.

- 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone Structure: Replaces pyridine with a phenoxyphenyl group. Molecular Formula: C₁₄H₁₀F₃O₂. Properties: Molecular weight = 266.22 g/mol .

Table 1: Comparative Data for Selected Trifluoroacetyl Derivatives

Functional Impact of Substituents

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, a trend observed in fluorinated pharmaceuticals (e.g., CNS drugs) .

- Methoxy vs. Fluoro Substituents : Methoxy groups improve solubility and electron-donating effects, whereas fluorine increases electronegativity and bioavailability .

Biological Activity

2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone is an organic compound notable for its trifluoromethyl group and its methoxypyridine moiety. With a molecular formula of CHFNO and a molecular weight of 205.13 g/mol, this compound has garnered interest in medicinal chemistry due to its unique structural features that enhance its biological activity.

Chemical Structure and Properties

The compound's structure includes a trifluoromethyl group that significantly influences its chemical reactivity and biological properties. The methoxypyridine ring is known for its role in enhancing binding affinity to various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 205.13 g/mol |

| Purity | ≥95% |

| CAS Number | 1060801-80-0 |

Biological Activity

The biological activity of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone is primarily attributed to its interactions with various molecular targets. Research indicates that the trifluoromethyl group enhances the compound's binding affinity and selectivity towards specific biological targets, potentially modulating various biological pathways.

Studies have shown that this compound can interact with enzymes involved in metabolic pathways, influencing their activity. For instance, compounds with similar trifluoromethyl groups have been identified as potent inhibitors of carboxylesterases and amidases, which are crucial in drug metabolism and detoxification processes .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone:

- Enzyme Inhibition : In vitro studies demonstrated that this compound exhibits significant inhibitory effects on specific enzymes. For example, it was found to inhibit carboxylesterases with an IC50 value indicative of its potency .

- Binding Affinity Studies : Binding affinity studies showed that the presence of the trifluoromethyl group increases the interaction strength with target receptors compared to non-fluorinated analogs. This suggests potential applications in drug design where selectivity is paramount.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that modifications in the compound's structure could enhance bioavailability while reducing adverse effects observed in related compounds .

Comparative Analysis

To better understand the unique characteristics of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Difference | Key Biological Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-(5-methoxypyridin-4-yl)ethanone | Methoxy group at the 5-position | Similar enzyme inhibition |

| 1-Trifluoroacetyl piperidine | Contains a piperidine ring instead of a pyridine ring | Different receptor interaction |

| 1-(5-Methoxypyridin-4-YL)ethanone | Lacks trifluoromethyl group | Lower binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.